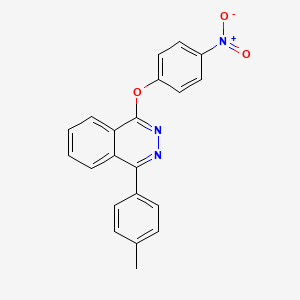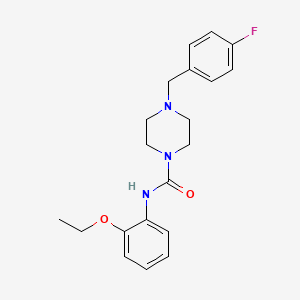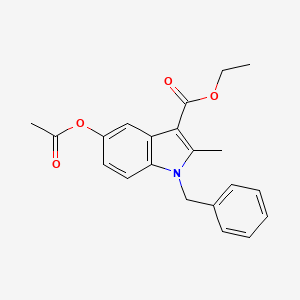
1-(4-methylphenyl)-4-(4-nitrophenoxy)phthalazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methylphenyl)-4-(4-nitrophenoxy)phthalazine, also known as MPP, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields including medicinal chemistry, materials science, and electronics.
Scientific Research Applications
1-(4-methylphenyl)-4-(4-nitrophenoxy)phthalazine has been studied for its potential applications in medicinal chemistry. It has been found to exhibit anti-inflammatory and anti-cancer properties. In a study conducted by Zhang et al. (2018), this compound was shown to inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been investigated for its potential use as an organic semiconductor in electronic devices. In a study conducted by Zhang et al. (2014), this compound was found to exhibit high hole mobility and good thermal stability, making it a promising candidate for use in organic field-effect transistors.
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)-4-(4-nitrophenoxy)phthalazine is not fully understood. However, it has been proposed that this compound may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes such as cyclooxygenase-2 and phosphatidylinositol 3-kinase. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory and anti-cancer effects in various in vitro and in vivo studies. In a study conducted by Zhang et al. (2018), this compound was found to inhibit the expression of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha in lipopolysaccharide-stimulated macrophages. This compound has also been shown to inhibit the proliferation and migration of cancer cells in various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-methylphenyl)-4-(4-nitrophenoxy)phthalazine in lab experiments is its potential for use in medicinal chemistry and electronics. This compound has been shown to exhibit anti-inflammatory and anti-cancer properties, as well as high hole mobility and good thermal stability, making it a promising candidate for use in organic field-effect transistors. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to exhibit cytotoxic effects in certain cell lines, and further studies are needed to determine its safety profile.
Future Directions
There are several future directions for the study of 1-(4-methylphenyl)-4-(4-nitrophenoxy)phthalazine. One direction is to further investigate its potential applications in medicinal chemistry. This compound has been shown to exhibit anti-inflammatory and anti-cancer properties, and further studies are needed to determine its efficacy and safety in animal models. Another direction is to explore its potential use in electronics. This compound has been found to exhibit high hole mobility and good thermal stability, and further studies are needed to optimize its performance in organic field-effect transistors. Additionally, further studies are needed to determine the mechanism of action of this compound and its potential for use in other fields such as materials science and catalysis.
Synthesis Methods
The synthesis of 1-(4-methylphenyl)-4-(4-nitrophenoxy)phthalazine involves the reaction between 4-methylbenzene-1,2-diamine and 4-nitrophthalic anhydride. The reaction is carried out in the presence of a catalyst such as triethylamine and a solvent such as dimethylformamide. The resulting product is then purified using chromatography techniques to obtain pure this compound.
properties
IUPAC Name |
1-(4-methylphenyl)-4-(4-nitrophenoxy)phthalazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3/c1-14-6-8-15(9-7-14)20-18-4-2-3-5-19(18)21(23-22-20)27-17-12-10-16(11-13-17)24(25)26/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGQIBOZUCNSRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorophenyl)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acrylamide](/img/structure/B5325948.png)
![(2R*,3S*,6R*)-5-(1H-indazol-3-ylcarbonyl)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5325955.png)
![N-(3,5-dimethoxyphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5325958.png)
![N-{[2-(diethylamino)pyridin-3-yl]methyl}-2-methyl-3-oxo-2,3,5,6,7,8-hexahydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B5325961.png)
![8-(2,3,4-trifluorobenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5325975.png)
![N-(2-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5325979.png)

![N-(3-chloro-4-methylphenyl)-4-[4-methyl-6-(4-morpholinyl)-2-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5325995.png)
![N-[4-(aminocarbonyl)phenyl]-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5325998.png)
![3,5-dichloro-4-{[2-(2-pyridinyl)-1-piperidinyl]methyl}pyridine](/img/structure/B5326002.png)
![7-(4-chlorophenyl)-3-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5326017.png)
![({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methyl)(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5326021.png)

